molecular formula C28H31N7O3 B610389 TBK1/IKKepsilon-IN-5 CAS No. 1893397-65-3

TBK1/IKKepsilon-IN-5

Cat. No.: B610389
CAS No.: 1893397-65-3
M. Wt: 513.602
InChI Key: QYQFLAQHGHBIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TBK1/IKKepsilon-IN-5 is a small molecule inhibitor that targets TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases play crucial roles in the regulation of immune responses, particularly in the production of type I interferons and other inflammatory cytokines. TBK1 and IκB kinase epsilon are involved in various cellular processes, including antiviral responses, autophagy, and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBK1/IKKepsilon-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Kinase Inhibition Mechanisms of TBK1/IKKε Inhibitors

TBK1 and IKKε share structural homology and overlapping substrate specificity. Inhibitors like BX-795 , MRT67307 , and amlexanox target their kinase domains through ATP-competitive binding or allosteric modulation . Key findings include:

Inhibitor IC₅₀ (TBK1) IC₅₀ (IKKε) Mechanism
BX-7956 nM4 nMATP-competitive; inhibits kinase activity
MRT673078 nM2 nMDisrupts TBK1/IKKε-STING interactions
Amlexanox1.8 μM1.2 μMTargets activation loop phosphorylation

Chemical Interactions and Structural Insights

  • ATP-binding site engagement : Inhibitors like BX-795 bind to the ATP pocket via hydrogen bonding with residues such as Met96 and Glu165 in TBK1 .

  • Allosteric modulation : Compounds such as idronoxil (IDX) inhibit TBK1/IKKε by disrupting dimerization interfaces, preventing STING/TRAF3 recruitment . Computational modeling shows IDX binds between TBK1 monomers, destabilizing kinase activation .

  • Selectivity profiles : Pyrimidine-based inhibitors (e.g., SR8185 , 200A ) exhibit >100-fold selectivity over IKKα/β and JNK kinases due to hydrophobic interactions with TBK1’s unique P-loop .

Phosphorylation Inhibition

  • TBK1/IKKε inhibitors block Ser172 autophosphorylation , a critical step for kinase activation . For example, BX-795 reduces IRF3 phosphorylation (IC₅₀ = 10 nM) and NF-κB signaling in TLR3/4 pathways .

  • Substrate specificity :

    • TBK1 preferentially phosphorylates IRF3 and STING .

    • IKKε shows higher activity toward STAT1 and mTOR substrates .

Enzymatic Kinetics

  • ATP competition : BX-795 exhibits mixed-type inhibition with ATP (Kₘ = 39 μM for TBK1) .

  • Catalytic efficiency : Inhibitors like MRT67307 reduce kₐₜ/Kₘ by 90% for TBK1-mediated STING phosphorylation .

Cellular and Preclinical Effects

Compound Cellular Activity In Vivo Efficacy
BX-795Blocks IFN-β production (IC₅₀ = 50 nM) Reduces lung inflammation in SARS-CoV-2 models
SR8185Inhibits tumor growth (IC₅₀ = 12 nM in A549) Anticancer activity in xenograft models
Idronoxil (IDX)Dual IRF3/NF-κB suppression (IC₅₀ = 0.49 μM) Mitigates immunopathology in viral infections

Synthetic Routes and SAR

  • Pyrimidine derivatives : SR8185 and 200A are synthesized via Suzuki coupling, introducing substituents at the 4-position to enhance TBK1 affinity .

  • Phenolic groups : IDX’s A- and B-ring phenols are essential for hydrogen bonding with TBK1’s activation loop; modifications reduce potency .

Scientific Research Applications

TBK1/IKKepsilon-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

TBK1/IKKepsilon-IN-5 exerts its effects by inhibiting the catalytic activity of TBK1 and IκB kinase epsilon. This inhibition blocks the phosphorylation of downstream targets, such as interferon regulatory factors 3 and 7, which are essential for the production of type I interferons and other inflammatory cytokines. By targeting these kinases, this compound can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to TBK1/IKKepsilon-IN-5 in terms of their target and mechanism of action. These include:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for TBK1 and IκB kinase epsilon. This selectivity allows for more precise modulation of these kinases’ activities, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

Introduction

TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are critical components of the innate immune response, particularly in the regulation of type I interferon (IFN) production. Their biological activities have implications not only in antiviral immunity but also in various diseases, including cancer and inflammatory conditions. This article explores the biological activity of the compound TBK1/IKKepsilon-IN-5, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

TBK1 and IKKε Functionality

Both TBK1 and IKKε are serine/threonine kinases that play pivotal roles in immune signaling pathways. Upon activation by pathogen-associated molecular patterns (PAMPs), they phosphorylate transcription factors such as interferon regulatory factor 3 (IRF3) and IRF7, leading to the transcriptional upregulation of type I IFNs .

  • TBK1 : Primarily mediates IRF3/7 activation and NF-κB signaling, crucial for inflammatory cytokine production.
  • IKKε : Functions similarly but is also implicated in oncogenesis and adaptive immunity.

Both kinases exhibit functional redundancy, meaning that if one is inhibited or deficient, the other can often compensate to maintain immune responses .

This compound

The compound this compound is a small molecule inhibitor designed to selectively inhibit the activities of TBK1 and IKKε. Research indicates that this compound can modulate inflammatory responses by inhibiting the phosphorylation of key substrates involved in immune signaling pathways.

Antiviral Response

TBK1 and IKKε are essential for effective antiviral responses. They are activated by various viral infections, leading to enhanced production of type I IFNs. Studies have shown that inhibition of TBK1 results in diminished IFN responses, particularly when both TBK1 and IKKε are inhibited simultaneously .

Cancer Implications

The role of TBK1 in cancer has been extensively studied. It has been identified as a potential therapeutic target due to its involvement in promoting cell proliferation and survival in certain cancers. For instance, TBK1 is essential for the survival of KRAS-mutant non-small cell lung cancer (NSCLC) cells . Inhibition of TBK1 using compounds like this compound may suppress tumor growth by inducing apoptosis in cancer cells.

Inflammatory Diseases

In addition to its role in cancer, TBK1 has been implicated in various inflammatory diseases. Its activity can lead to excessive production of inflammatory cytokines, contributing to conditions such as autoimmune diseases . The modulation of TBK1 activity through inhibitors like this compound holds promise for therapeutic strategies aimed at controlling inflammation.

Case Studies

Several studies have investigated the effects of inhibiting TBK1 and IKKε:

  • Study 1 : In a model of viral infection, inhibition of TBK1 with this compound resulted in reduced IFN production, highlighting its role in antiviral immunity .
  • Study 2 : A study on breast cancer cells demonstrated that targeting IKKε with this compound led to decreased cell proliferation and increased apoptosis, suggesting a potential application in cancer therapy .

Data Table: Effects of this compound on Cellular Processes

Cellular ProcessEffect of Inhibition with this compound
Type I IFN ProductionDecreased
Cancer Cell SurvivalDecreased
Inflammatory Cytokine ProductionDecreased

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the inhibitory activity of TBK1/IKKepsilon-IN-5 against its targets?

  • Methodological Answer : Use kinase activity assays (e.g., ADP-Glo™ Kinase Assay) to quantify inhibition rates. Include positive controls (e.g., known inhibitors) and negative controls (e.g., DMSO-only treatments). Validate specificity via selectivity profiling against a panel of related kinases. Replicate experiments at least three times to ensure statistical significance .

Q. How can researchers optimize in vitro assay conditions for this compound to ensure reproducibility?

  • Methodological Answer : Standardize buffer composition (pH, ionic strength), enzyme-substrate ratios, and incubation times. Pre-treat cell lysates with phosphatase inhibitors if studying phosphorylation-dependent pathways. Document all parameters in supplementary materials to enable replication .

Q. What evidence supports the structural identity and purity of this compound in synthetic batches?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. Quantify purity via HPLC with UV/Vis detection (>95% purity threshold). Cross-reference spectral data with published literature for validation .

Q. Which cell-based models are most appropriate for studying this compound’s anti-inflammatory effects?

  • Methodological Answer : Employ immortalized macrophage lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) stimulated with LPS/IFN-γ. Measure downstream markers (e.g., phosphorylated IRF3, cytokine secretion via ELISA) to confirm target engagement .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different disease models be reconciled?

  • Methodological Answer : Conduct meta-analysis of dose-response curves across studies, noting variations in cell type, assay endpoints, and pharmacokinetic parameters. Use combinatorial approaches (e.g., transcriptomics/proteomics) to identify context-dependent signaling crosstalk .

Q. What strategies mitigate off-target effects when administering this compound in vivo?

  • Methodological Answer : Perform pharmacokinetic profiling to assess tissue distribution and metabolite formation. Use conditional knockout models (e.g., myeloid-specific TBK1−/− mice) to isolate compound-specific effects. Pair with proteome-wide affinity pulldown assays to identify unintended binding partners .

Q. How do researchers design experiments to evaluate synergistic effects between this compound and other kinase inhibitors?

  • Methodological Answer : Apply factorial design experiments with varying inhibitor concentrations. Calculate combination indices (e.g., Chou-Talalay method) to quantify synergy/antagonism. Validate findings in 3D co-culture systems mimicking tumor microenvironments or chronic inflammation .

Q. What computational tools are effective for predicting this compound’s binding dynamics under physiological conditions?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) with explicit solvent models to assess binding stability. Compare with cryo-EM structures of TBK1/IKKε complexes. Validate predictions via mutagenesis studies targeting key binding residues .

Q. How should discrepancies between in vitro IC50 and in vivo ED50 values be investigated?

  • Methodological Answer : Analyze bioavailability (e.g., plasma protein binding, metabolic stability) and tissue penetration using LC-MS/MS. Incorporate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. Test prodrug derivatives to improve bioavailability .

Q. What criteria determine the suitability of this compound for long-term toxicity studies?

  • Methodological Answer : Conduct subacute toxicity assays in rodents (28-day dosing) with histopathological evaluation of major organs. Monitor biomarkers of hepatic/renal function. Compare with structurally related compounds to infer class-specific liabilities .

Q. Data Analysis & Interpretation

Q. How are dose-response curves for this compound analyzed to account for non-linear kinetics?

  • Methodological Answer : Use four-parameter logistic regression (e.g., GraphPad Prism) to calculate Hill slopes and EC50 values. Apply Akaike’s Information Criterion (AIC) to compare sigmoidal vs. non-sigmoidal models. Report confidence intervals for all fitted parameters .

Q. What statistical methods address variability in high-content screening data for this compound?

  • Methodological Answer : Normalize data using Z-score or robust z’-factor to minimize plate-to-plate variability. Apply mixed-effects models to account for batch effects. Use false discovery rate (FDR) correction for multiplexed assays .

Q. How can researchers differentiate between on-target and off-target transcriptional changes induced by this compound?

  • Methodological Answer : Perform RNA-seq in parallel with CRISPR-mediated TBK1/IKKε knockout cells. Use gene set enrichment analysis (GSEA) to identify overlapping pathways. Validate with rescue experiments (e.g., overexpression of wild-type vs. kinase-dead mutants) .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure ethical use of animal models in this compound studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Minimize cohort sizes via power analysis. Use non-invasive imaging (e.g., bioluminescence) to reduce endpoint sacrifices. Include sham-treated controls to distinguish drug effects from procedural stress .

Q. How do researchers validate the reproducibility of this compound’s effects across independent laboratories?

  • Methodological Answer : Share standardized compound aliquots and protocols via open-access repositories (e.g., Addgene). Conduct round-robin trials with blinded data analysis. Publish negative results to counter publication bias .

Properties

IUPAC Name

2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQFLAQHGHBIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

TBK1/IKKepsilon-IN-5
TBK1/IKKepsilon-IN-5
TBK1/IKKepsilon-IN-5
TBK1/IKKepsilon-IN-5
TBK1/IKKepsilon-IN-5
TBK1/IKKepsilon-IN-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.